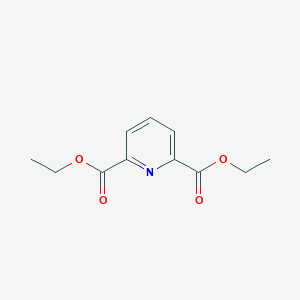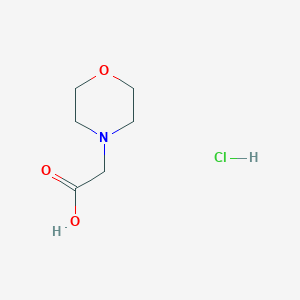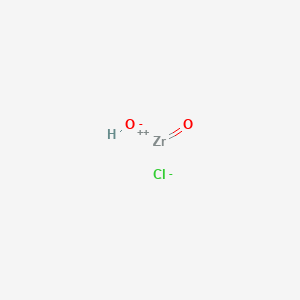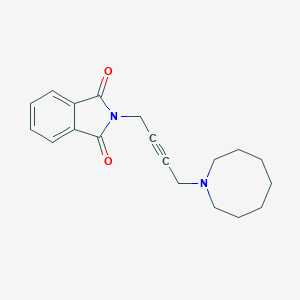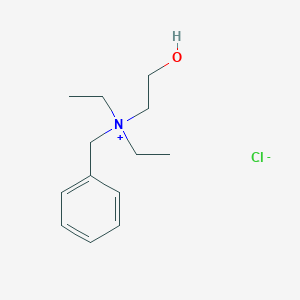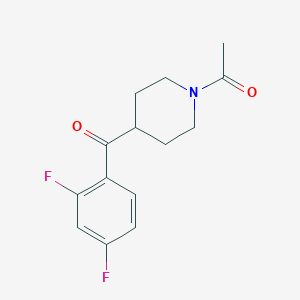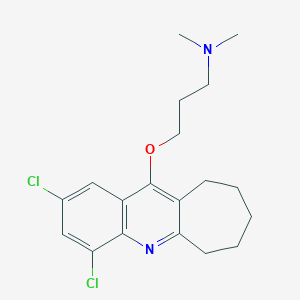
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
The mechanism of action of 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. It has also been proposed that the compound may induce apoptosis, a process of programmed cell death, in cancer cells.
生化学的および生理学的効果
Studies have shown that 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- can induce various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. Additionally, it has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum.
実験室実験の利点と制限
One of the main advantages of using 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- in lab experiments is its potential as an anticancer and antimalarial agent. However, there are also some limitations associated with its use. For example, the compound has low solubility in water, which can make it challenging to work with in some experiments. Additionally, the compound has a relatively low yield in the synthesis process, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research involving 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-. One area of interest is the development of more efficient synthesis methods that can improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as materials science and organic synthesis. Finally, there is a need for more in-depth studies to evaluate the safety and toxicity of the compound in vivo.
合成法
The synthesis of 6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- involves a multi-step process that includes the reaction of 2,4-dichloroquinoline with 3-dimethylaminopropyl chloride followed by reduction with sodium borohydride. The final product is obtained through a cyclization reaction using 1,3-dibromo-5,5-dimethylhydantoin and potassium carbonate. The overall yield of the synthesis is reported to be around 20%.
科学的研究の応用
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
特性
CAS番号 |
18833-64-2 |
|---|---|
製品名 |
6H-Cyclohepta(b)quinoline, 2,4-dichloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro- |
分子式 |
C19H24Cl2N2O |
分子量 |
367.3 g/mol |
IUPAC名 |
3-[(2,4-dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)oxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H24Cl2N2O/c1-23(2)9-6-10-24-19-14-7-4-3-5-8-17(14)22-18-15(19)11-13(20)12-16(18)21/h11-12H,3-10H2,1-2H3 |
InChIキー |
CNMATGDNCXDLTI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=C(C=C3Cl)Cl |
正規SMILES |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=C(C=C3Cl)Cl |
その他のCAS番号 |
18833-64-2 |
同義語 |
2,4-Dichloro-11-[3-(dimethylamino)propoxy]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



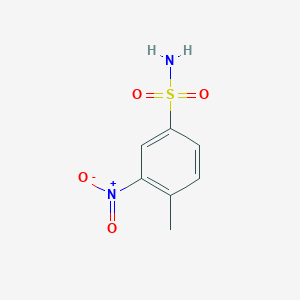
![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
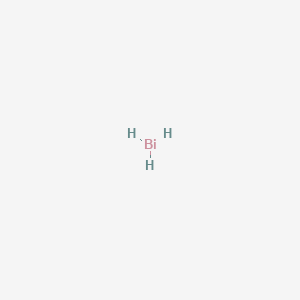
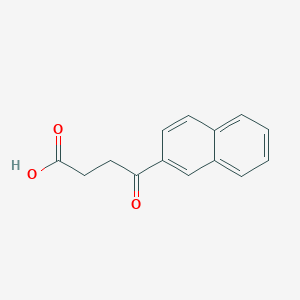
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)
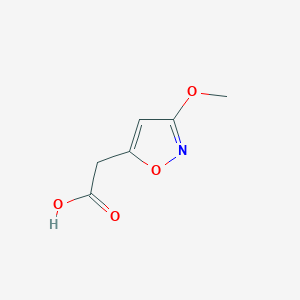
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)
